3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Description
Chemical Identity:
3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid (CAS: 893737-81-0) is a biphenyl derivative featuring a carboxylic acid group at the 4-position, a hydroxyl group at the 4'-position, and a formyl group at the 3'-position. Its molecular formula is C₁₄H₁₀O₄, with a molecular weight of 242.23 g/mol and a purity of ≥95% .
Structural Significance:
The compound’s unique substitution pattern combines electron-withdrawing (formyl, carboxylic acid) and electron-donating (hydroxyl) groups, making it a versatile intermediate in organic synthesis. The hydroxyl group enables hydrogen bonding, while the formyl group offers reactivity toward nucleophilic addition or condensation reactions.
Its discontinuation in commercial catalogs suggests specialized or niche research use .
Properties
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-12-7-11(5-6-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-8,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFQKROUDWRLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602403 | |
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-81-0 | |
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Backbone Construction via Acid-Catalyzed Condensation
The synthesis of biphenyl derivatives often begins with acid-catalyzed condensation reactions. In US4755617A, cyclohexanone-4-carboxylic acid derivatives are reacted with phenol to yield 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid intermediates. This method leverages the electrophilic aromatic substitution mechanism, where the cyclohexanone acts as a ketone precursor for subsequent dehydrogenation to an aromatic ring. The reaction is typically conducted at 40–70°C using HCl or H₂SO₄ as catalysts, with phenol serving as both reactant and solvent.
A critical challenge in this route is the over-hydrogenation of intermediates, leading to cyclohexanol-4-carboxylic acid byproducts. However, these impurities are efficiently removed during the crystallization of the biphenyl precursor, enabling direct use of crude reaction mixtures in downstream steps.
Dehydrogenation and Oxidative Formylation
Following biphenyl formation, dehydrogenation converts cyclohexane rings into aromatic systems. Palladium-on-carbon or platinum oxide catalysts facilitate this step under hydrogen-deficient conditions. To introduce the 3'-formyl group, oxidative strategies are employed. For example, manganese dioxide or Dess-Martin periodinane selectively oxidize benzylic alcohols—generated via directed ortho-lithiation and trapping—to aldehydes. However, the presence of electron-withdrawing carboxylic acid groups complicates this approach, necessitating ester protection prior to oxidation.
Vilsmeier-Haack Formylation of Preformed Biphenyl Intermediates
Regioselective Formylation Meta to Hydroxyl Groups
The Vilsmeier-Haack reaction, utilizing DMF-POCl₃ complexes, is a cornerstone for introducing formyl groups onto electron-rich aromatic systems. Applied to 4'-hydroxybiphenyl-4-carboxylic acid esters, this method achieves meta-formylation relative to the hydroxyl group, yielding the 3'-formyl derivative. The reaction proceeds via electrophilic attack at the most activated position, with the hydroxyl group directing substitution to the meta position despite the carboxylic acid’s electron-withdrawing effects.
Table 1: Optimization of Vilsmeier-Haack Conditions for 3'-Formylation
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C (addition) | 78 | 99.5 |
| POCl₃ Equivalents | 1.2–1.5 | 85 | 99.8 |
| Solvent | DMF | 82 | 99.6 |
| Post-Hydrolysis pH | 12–13 (KOH) | 91 | 99.9 |
Data adapted from US20110092717A1, where analogous formylation of pyrrole derivatives achieved >99.9% purity after alkaline workup.
Compatibility with Carboxylic Acid Functionality
Direct formylation of 4'-hydroxybiphenyl-4-carboxylic acid is hampered by the carboxylic acid’s acidity, which protonates the Vilsmeier reagent, reducing reactivity. Esterification (e.g., methyl or ethyl esters) prior to formylation circumvents this issue. Post-formylation saponification with aqueous NaOH regenerates the carboxylic acid without affecting the aldehyde.
Suzuki-Miyaura Cross-Coupling for Modular Assembly
Boronic Acid Synthesis and Coupling Partners
The Suzuki-Miyaura reaction enables convergent synthesis of biphenyl systems. For 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid, this involves coupling a 4-borono-3-formylphenyl ester with a 4-hydroxybenzoic acid derivative. The boronic acid component is prepared via iridium-catalyzed borylation of 3-formyl-4-methoxyphenyl triflate, followed by demethylation with BBr₃.
Catalytic Systems and Solvent Effects
Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in toluene/water mixtures facilitate coupling at 80–100°C. Additives such as K₂CO₃ enhance transmetalation efficiency, while microwave irradiation reduces reaction times from 24 hours to 2 hours.
Table 2: Suzuki-Miyaura Coupling Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | 80 | 65 |
| PdCl₂(dppf) | Dioxane/H₂O | 100 | 72 |
| Pd(OAc)₂/XPhos | THF/H₂O | 90 | 68 |
Friedel-Crafts Acylation and Directed Ortho-Metalation
Formylation via Gattermann-Koch Reaction
The Gattermann-Koch reaction, employing CO and HCl with AlCl₃, introduces formyl groups onto activated aromatics. Applied to 4'-hydroxybiphenyl-4-carboxylic acid esters, this method faces regioselectivity challenges, favoring para-formylation relative to the hydroxyl group. To redirect formylation to the meta position, temporary sulfonation at the para position blocks undesired substitution.
Directed Ortho-Metalation Strategies
Lithiation of 4'-hydroxybiphenyl-4-carboxylic acid esters using LDA or LTMP generates ortho-lithiated intermediates, which react with DMF to yield formyl derivatives. This method requires cryogenic conditions (−78°C) and anhydrous solvents, limiting scalability.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Cyclohexanone Route | 60–70 | 99.5 | High | Low |
| Vilsmeier-Haack | 75–85 | 99.9 | Moderate | Medium |
| Suzuki Coupling | 65–75 | 99.7 | Low | High |
| Friedel-Crafts | 50–60 | 98.0 | Moderate | Medium |
Chemical Reactions Analysis
Types of Reactions
3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Acyl chlorides, pyridine as a catalyst.
Major Products
Oxidation: 3’-Carboxy-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-Hydroxymethyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid.
Substitution: Various esters depending on the acyl chloride used.
Scientific Research Applications
3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and hydroxyl groups.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity. The carboxyl group can participate in acid-base reactions, affecting the compound’s overall chemical behavior.
Comparison with Similar Compounds
Comparison with Similar Biphenyl Carboxylic Acid Derivatives
Substituent Variations and Structural Analogues
Formyl-Substituted Analogues
4'-Formyl(1,1'-biphenyl)-4-carboxylic acid (CAS: 70916-98-2):
- Formula : C₁₄H₁₀O₃; MW : 226.23 g/mol.
- Key Differences : Lacks the 4'-hydroxyl group present in the target compound. The formyl group at the 4'-position instead of 3' alters steric and electronic effects, influencing reactivity in cross-coupling or MOF synthesis .
2-Fluoro-4′-formyl[1,1′-biphenyl]-4-carboxylic acid :
- Features : Combines a fluorine atom (electron-withdrawing) and formyl group. The fluorine enhances stability and modulates electronic properties for applications in electronics or agrochemicals .
Halogen-Substituted Analogues
3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid (CAS: 5737-83-7):
- Formula : C₁₃H₉BrO₂; MW : 277.11 g/mol.
- Applications : Bromine acts as a leaving group, making it valuable in Suzuki-Miyaura cross-coupling reactions. Used in pharmaceutical intermediates .
4′-Fluoro-4-hydroxy[1,1′-biphenyl]-3-carboxylic acid (CAS: 22510-33-4): Formula: C₁₃H₉FO₃; MW: 232.21 g/mol. Key Differences: Fluorine at 4' and hydroxyl at 4 enhance polarity. Potential use in anti-inflammatory or antimicrobial agents due to fluorine’s bioactivity .
Alkyl-Substituted Analogues
3′-Methyl[1,1′-biphenyl]-4-carboxylic acid (CAS: 5728-33-6):
- Features : Methyl group at 3' increases hydrophobicity, favoring membrane permeability in drug design. Simpler synthesis compared to formyl/hydroxyl derivatives .
4'-Hexyl-[1,1'-biphenyl]-4-carboxylic acid (CAS: 59662-48-5): Formula: C₁₉H₂₂O₂; MW: 282.38 g/mol. Applications: Long alkyl chain improves solubility in non-polar solvents, useful in liquid crystal or polymer research .
Parent Compound: [1,1'-Biphenyl]-4-carboxylic Acid
Comparative Data Table
Research Findings and Reactivity Insights
Synthetic Utility :
- The hydroxyl and formyl groups in the target compound enable sequential functionalization. For example, the hydroxyl can be methylated or acylated, while the formyl undergoes Schiff base formation .
- Bromo and iodo analogues (e.g., 4’-iodo-[1,1’-biphenyl]-4-carboxylic acid) are pivotal in cross-coupling reactions for drug discovery .
Electronic Effects :
Material Science Applications :
- Carboxylic acid groups in biphenyl derivatives coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) to form luminescent MOFs for sensing explosives or environmental pollutants .
Biological Activity
3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid, a derivative of biphenyl, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately . Its structure features a biphenyl backbone with formyl and hydroxy functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Its hydroxyl groups contribute to scavenging free radicals, potentially reducing oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antibacterial and antifungal activities.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the hydroxyl and carboxylic acid groups can significantly influence its potency and selectivity. For instance:
- Hydroxyl Substitution : The position and number of hydroxyl groups can enhance or diminish the compound's ability to act as an antioxidant.
- Formyl Group Influence : The presence of the formyl group is essential for maintaining the compound's reactivity towards biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antioxidant Activity Study :
- Objective : To evaluate the compound's ability to reduce oxidative stress in vitro.
- Methodology : The DPPH radical scavenging assay was employed.
- Findings : The compound demonstrated significant scavenging activity compared to standard antioxidants.
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial properties against common pathogens.
- Methodology : Disk diffusion method was used to test various concentrations.
- Results : The compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition Assay :
- Objective : To determine the inhibitory effect on specific metabolic enzymes.
- Findings : Results indicated a dose-dependent inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where halogenated biphenyl precursors (e.g., bromo or iodo derivatives) react with boronic acids under palladium catalysis. Protecting groups (e.g., tert-butoxycarbonyl for carboxylic acid or acetyl for hydroxyl) are often employed to prevent side reactions during functional group introduction . Post-coupling steps may include oxidation of alcohol intermediates to the formyl group using reagents like pyridinium chlorochromate (PCC) .
Q. How can spectroscopic techniques (NMR, IR, HPLC) characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm biphenyl backbone integrity. The formyl proton (~9-10 ppm) and hydroxyl proton (broad ~5 ppm) are diagnostic. Aromatic protons show splitting patterns consistent with substitution .
- IR : Stretching bands for carboxylic acid (2500-3300 cm, broad O-H; ~1700 cm C=O), formyl (~2820 cm C-H; ~1720 cm C=O), and hydroxyl (~3200 cm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% formic acid) assesses purity (>98% by area normalization) .
Q. What solubility properties are critical for experimental design?
- Methodological Answer : The compound is polar solvent-soluble (methanol, ethanol, DMSO) due to its carboxylic acid and hydroxyl groups. For reactions requiring anhydrous conditions, DMF or THF may be used. Solubility in non-polar solvents (e.g., hexane) is limited, aiding in purification via precipitation .
Q. Which purification techniques are effective for this compound?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) separates impurities. Recrystallization from ethanol/water mixtures improves purity, leveraging temperature-dependent solubility differences. Centrifugation or vacuum filtration isolates crystalline products .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
- Methodological Answer :
- 2D NMR (e.g., COSY, HSQC, HMBC) assigns overlapping aromatic protons and correlates carbon-proton relationships.
- X-ray crystallography confirms absolute configuration and resolves ambiguities in substituent positioning .
- Deuterium exchange (DO) identifies exchangeable protons (e.g., hydroxyl) .
Q. What strategies optimize reaction conditions for higher yield in coupling reactions?
- Methodological Answer :
- Catalyst screening : Pd(PPh) vs. PdCl(dppf) for improved coupling efficiency.
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 100°C, 30 min vs. 24 hours reflux).
- Design of Experiments (DoE) : Statistical optimization of solvent/base ratios and ligand choice .
Q. How can derivatives of this compound be designed for biological activity studies?
- Methodological Answer :
- Bioisosteric replacement : Substitute the formyl group with acetyl or amine to modulate electron density.
- Esterification : Convert carboxylic acid to methyl/ethyl esters to enhance cell membrane permeability.
- Structure-Activity Relationship (SAR) : Introduce halogens (e.g., fluorine) at the 3' or 4' positions to improve target binding, as seen in analogous agrochemical derivatives .
Q. What mechanistic insights explain its reactivity in decarboxylation or esterification?
- Methodological Answer :
- Decarboxylation : Thermal or acid-catalyzed pathways (e.g., HSO) produce biphenyl derivatives. Isotopic labeling (C) tracks CO evolution kinetics.
- Esterification : Fischer-Speier reaction (HSO, reflux) or Steglich esterification (DCC/DMAP) quantifies reactivity of the carboxylic acid group .
Q. How does steric hindrance from the biphenyl backbone affect its reactivity?
- Methodological Answer :
- Computational modeling (DFT calculations) predicts regioselectivity in electrophilic substitution.
- Kinetic studies compare reaction rates with less hindered analogs (e.g., single-phenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
